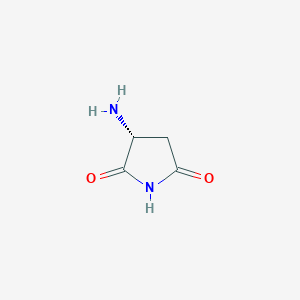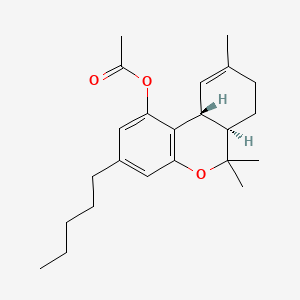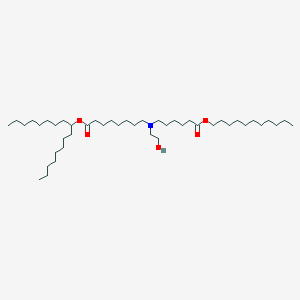
3-Aminosuccinimide
Descripción general
Descripción
3-Aminosuccinimide is a dicarboximide and a primary amino compound. It is functionally related to a succinimide . It is a pyrrolidinone that is succinimide substituted by an amino group at position 3 . The molecular formula of 3-Aminosuccinimide is C4H6N2O2 .
Molecular Structure Analysis
The molecular structure of 3-Aminosuccinimide consists of a five-membered ring containing two carbonyl groups, one amine group, and one imide group . The exact mass and monoisotopic mass of 3-Aminosuccinimide are 114.10 g/mol .
Chemical Reactions Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Succinimide, which is labile under typical analytical conditions, is first trapped with hydrazine to form stable hydrazide and can be directly analyzed by mass spectrometry .
Physical And Chemical Properties Analysis
3-Aminosuccinimide has a molecular weight of 114.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The topological polar surface area is 72.2 Ų .
Aplicaciones Científicas De Investigación
Fluorophore Development
3-Aminosuccinimide, through its derivative 3-aminomaleimide, plays a crucial role in fluorophore development. Guo et al. (2020) synthesized a series of 3-aminomaleimide fluorophores derived from the air oxidation of 3-aminosuccinimides. These fluorophores showed promising applications in solid emission for optical waveguides and emissive oligomers for bioimaging, highlighting their potential in the creation of high-performance functional materials for various scientific applications (Guo et al., 2020).
Protein Labeling and Analysis
The derivative N-Hydroxysuccinimide (NHS) of 3-aminosuccinimide is widely used for site-specific protein labeling. Dempsey et al. (2018) described a method transforming NHS-esters into site-specific protein labeling agents on N-terminal Cys residues. This has been applied to study mechanisms of proteins like the ubiquitin E3 ligase WWP2, demonstrating its importance in biochemical investigations (Dempsey et al., 2018).
Polymer and Material Science
In material science, 3-aminosuccinimide derivatives like Tetramethylsuccinimide are used as directing/protecting groups in chemical syntheses. Arico et al. (2010) demonstrated the effectiveness of Tetramethylsuccinic anhydride in protecting the exocyclic amine of 6-aminopurine derivatives during glycosylation processes, which is crucial for the development of novel materials and chemical compounds (Arico et al., 2010).
Surface Chemistry and Covalent Protein Immobilization
NHS-ester terminal groups, derived from 3-aminosuccinimide, are instrumental in covalently coupling amine-containing biomolecules to surfaces. Lim et al. (2014) investigated the efficiency of this coupling process, revealing insights crucial for biosensor development and other applications involving surface chemistry (Lim et al., 2014).
Biomedical Applications
In the field of biomedical science, derivatives of 3-aminosuccinimide like N-hydroxysuccinimide are used for selective acylation of primary amines in peptides and proteins. Abello et al. (2007) reported a method for selective removal of ester-linked acyl groups after NHS ester-mediated acylation, indicating its potential in proteomics and related biomedical research (Abello et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-aminopyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminosuccinimide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)



![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

